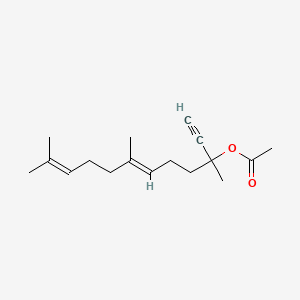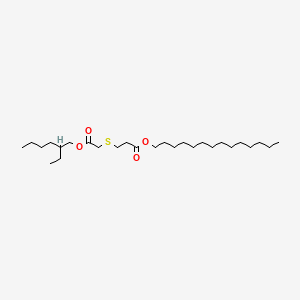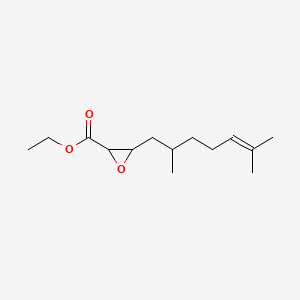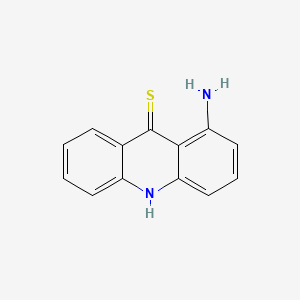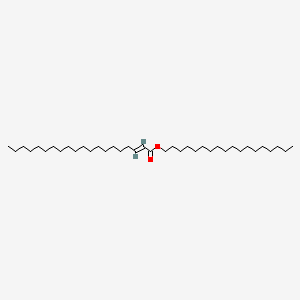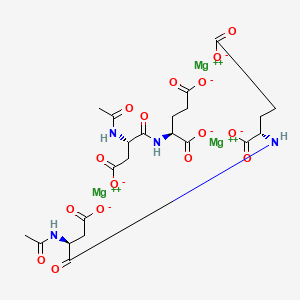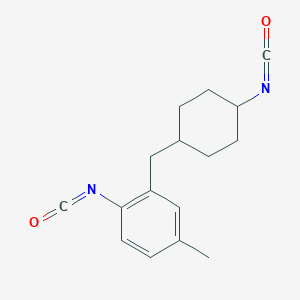
2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate: is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is particularly notable for its use in the production of polyurethanes, which are widely used in various industrial applications due to their versatility and mechanical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate typically involves the reaction of corresponding amines with phosgene. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene, which is a highly toxic and reactive compound. Special precautions and safety measures are required to handle phosgene safely. Alternative methods, such as the use of oxalyl chloride, have been explored to mitigate the risks associated with phosgene.
化学反応の分析
Types of Reactions:
-
Addition Reactions: Isocyanates readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)NHR} ] [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]
-
Hydrolysis: Isocyanates react with water to form amines and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles are commonly used in reactions with isocyanates to form urethanes and ureas.
Water: Hydrolysis of isocyanates is a common reaction that produces amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction of isocyanates with alcohols.
Ureas: Formed from the reaction of isocyanates with amines.
Amines and Carbon Dioxide: Formed from the hydrolysis of isocyanates.
科学的研究の応用
Chemistry: 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is used in the synthesis of polyurethanes, which are essential materials in the production of foams, elastomers, and coatings.
Biology and Medicine: Isocyanates are used in the development of biomedical materials, such as biocompatible foams and coatings for medical devices.
Industry: The compound is widely used in the production of polyurethane foams, which are utilized in insulation, cushioning, and packaging applications. It is also used in the manufacture of adhesives, sealants, and elastomers.
作用機序
The reactivity of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is primarily due to the electrophilic nature of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. The formation of these linkages is the basis for the production of polyurethanes, which exhibit excellent mechanical properties and chemical resistance.
類似化合物との比較
4,4’-Methylenebis(cyclohexyl isocyanate): This compound is also used in the production of polyurethanes and shares similar reactivity with 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate.
Toluene Diisocyanate (TDI): Another widely used isocyanate in the production of polyurethanes, known for its high reactivity and versatility.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct mechanical properties to the polyurethanes produced from it. The presence of the cyclohexyl and tolyl groups in its structure contributes to the stability and performance of the resulting polymers.
特性
CAS番号 |
92612-63-0 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
1-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-2-7-16(18-11-20)14(8-12)9-13-3-5-15(6-4-13)17-10-19/h2,7-8,13,15H,3-6,9H2,1H3 |
InChIキー |
YJEOUNRXNGWUTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=C=O)CC2CCC(CC2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


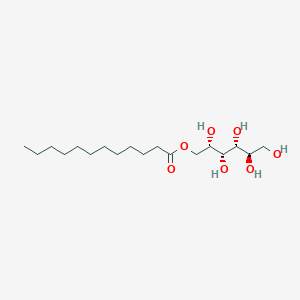

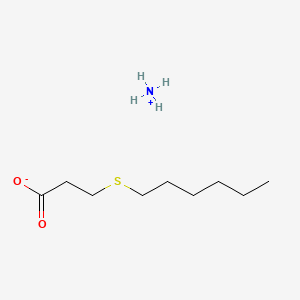

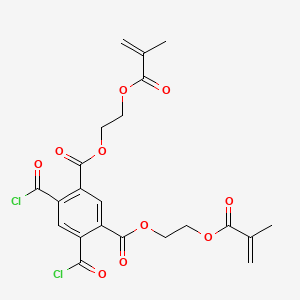
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
